3-Bromo-5-isoxazolecarboxaldehyde

Description

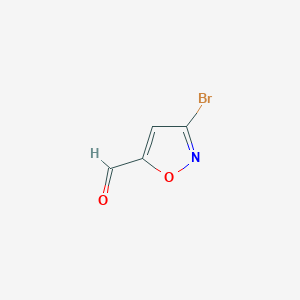

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-1,2-oxazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrNO2/c5-4-1-3(2-7)8-6-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXGNLDFDLLMAJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20564972 | |

| Record name | 3-Bromo-1,2-oxazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20564972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220780-57-4 | |

| Record name | 3-Bromo-1,2-oxazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20564972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-1,2-oxazole-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-5-isoxazolecarboxaldehyde: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of 3-Bromo-5-isoxazolecarboxaldehyde. It also explores the applications of the broader isoxazole class of compounds in drug discovery, with a focus on their role as versatile scaffolds for the development of potent enzyme inhibitors.

Chemical Properties and Structure

This compound is a halogenated heterocyclic aldehyde. Its chemical structure combines the aromatic isoxazole ring with a reactive aldehyde functional group, making it a valuable building block in organic synthesis.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 220780-57-4 | [] |

| Molecular Formula | C₄H₂BrNO₂ | [] |

| Molecular Weight | 175.97 g/mol | [] |

| IUPAC Name | 3-bromo-1,2-oxazole-5-carbaldehyde | [] |

| SMILES | O=Cc1cc(Br)no1 | [] |

| Appearance | White to yellow solid | |

| Boiling Point (Predicted) | 276.4 ± 20.0 °C at 760 mmHg | [] |

| Density (Predicted) | 1.886 ± 0.06 g/cm³ | [] |

| Solubility | No data available | |

| Melting Point | No data available | |

| Storage | Store in an inert atmosphere, preferably in a freezer at -20°C |

Structure:

The core of the molecule is a five-membered isoxazole ring, which is an aromatic heterocycle containing one nitrogen and one oxygen atom in adjacent positions. A bromine atom is substituted at the 3-position, and a carboxaldehyde group is at the 5-position.

Figure 1: Chemical structure of this compound.

Spectroscopic Data

Synthesis and Reactivity

Synthesis

A common synthetic route to this compound involves the oxidation of the corresponding alcohol, (3-bromoisoxazol-5-yl)methanol.

Experimental Protocol: Oxidation of (3-bromoisoxazol-5-yl)methanol

This protocol is adapted from a literature procedure.

Materials:

-

(3-bromoisoxazol-5-yl)methanol

-

Dess-Martin periodinane

-

Dichloromethane (CH₂Cl₂)

-

Diethyl ether (Et₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve (3-bromoisoxazol-5-yl)methanol in dichloromethane in a round-bottom flask.

-

Cool the solution to 0°C in an ice bath.

-

Add Dess-Martin periodinane to the cooled solution in portions.

-

Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the mixture with diethyl ether.

-

Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

-

Stir the biphasic mixture vigorously.

-

Separate the organic layer. Extract the aqueous layer with diethyl ether and ethyl acetate.

-

Combine all organic layers and wash with brine.

-

Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by column chromatography on silica gel.

Figure 2: Synthetic workflow for this compound.

Reactivity

The isoxazole ring is generally stable, but the N-O bond can be cleaved under certain reductive or basic conditions. The bromine atom at the 3-position is susceptible to nucleophilic substitution, which allows for the introduction of various functional groups.[3] The aldehyde group at the 5-position is a versatile handle for a wide range of chemical transformations, including:

-

Reductive amination: To form amines, such as (3-bromoisoxazol-5-yl)methanamine.

-

Oxidation: To form the corresponding carboxylic acid.

-

Wittig and related olefination reactions: To form alkenes.

-

Condensation reactions: With various nucleophiles to form imines, hydrazones, and other derivatives.

Applications in Drug Discovery

The isoxazole scaffold is a privileged structure in medicinal chemistry, appearing in a number of approved drugs and clinical candidates.[4] Derivatives of isoxazole have demonstrated a wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[5]

While specific applications of this compound are not extensively documented, its structure makes it an ideal starting material for the synthesis of more complex molecules with potential therapeutic value. The presence of two distinct reactive sites—the bromo and aldehyde groups—allows for sequential and regioselective modifications.

A particularly relevant area of research is the development of isoxazole-based kinase inhibitors.[6][7] Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is implicated in many diseases, including cancer and neurodegenerative disorders.

Isoxazoles as Glycogen Synthase Kinase 3 (GSK-3) Inhibitors

Glycogen Synthase Kinase 3 (GSK-3) is a serine/threonine kinase that is a key target in the development of treatments for Alzheimer's disease, bipolar disorder, and diabetes.[8][9] The isoxazole core has been incorporated into potent and selective GSK-3 inhibitors.[8][10][11] this compound can serve as a precursor to these inhibitors. For example, the aldehyde can be converted to an amine, which can then be further functionalized to create a library of potential GSK-3 inhibitors.

Figure 3: Simplified GSK-3 signaling pathway and point of intervention.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its dual functionality allows for the straightforward introduction of molecular diversity, making it an attractive starting point for the development of novel therapeutic agents. The established importance of the isoxazole scaffold in biologically active compounds, especially as kinase inhibitors, highlights the potential of this and related compounds in future drug discovery efforts. Further research into the experimental properties and reactivity of this compound is warranted to fully exploit its synthetic potential.

References

- 2. This compound(220780-57-4) 1H NMR spectrum [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of glycogen synthase kinase 3 (GSK-3) inhibitors: an fast and atom efficient access to 1-aryl-3-benzylureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and evaluation of novel heterocyclic inhibitors of GSK-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and evaluation of novel GSK-3β inhibitors as multifunctional agents against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Bromo-5-isoxazolecarboxaldehyde CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromo-5-isoxazolecarboxaldehyde, including its chemical properties, synthesis, and potential applications in drug discovery.

Core Chemical Data

CAS Number: 220780-57-4[][2][3]

Molecular Formula: C₄H₂BrNO₂[]

| Property | Value | Source |

| Molecular Weight | 175.97 g/mol | [3] |

| Boiling Point | 276.4°C at 760 mmHg | [] |

| Density | 1.886 g/cm³ | [] |

| IUPAC Name | 3-bromo-1,2-oxazole-5-carbaldehyde | [] |

| SMILES | C1=C(ON=C1Br)C=O | [] |

| InChI Key | RXGNLDFDLLMAJZ-UHFFFAOYSA-N | [] |

Spectroscopic Data

While a comprehensive dataset is not publicly available, ¹H NMR spectral data for this compound has been reported.[4]

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the oxidation of the corresponding alcohol, (3-bromo-isoxazol-5-yl)-methanol, using Dess-Martin periodinane.[3]

Materials:

-

(3-bromo-isoxazol-5-yl)-methanol (560 mg, 3.15 mmol)

-

Dess-Martin periodinane (2.00 g, 4.72 mmol)

-

Dichloromethane (CH₂Cl₂) (31 mL)

-

Diethyl ether (Et₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Ethyl acetate (EtOAc)

-

Brine

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

A solution of (3-bromo-isoxazol-5-yl)-methanol in dichloromethane is chilled to 0°C.

-

Dess-Martin periodinane is added in three portions to the chilled solution.

-

The reaction mixture is allowed to warm to room temperature and stirred for 4 hours.

-

The mixture is then diluted with diethyl ether.

-

A 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate is added.

-

After 15 hours, the aqueous layer is separated and extracted with diethyl ether and ethyl acetate.

-

The combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated in vacuo.

-

The resulting product is a yellowish/orange solid.

Below is a workflow diagram illustrating the synthesis process.

Relevance in Drug Discovery and Development

The 3-bromo-isoxazole moiety is a key pharmacophore in various compounds with demonstrated biological activity. A related class of compounds, 3-bromo-4,5-dihydroisoxazoles (BDHIs), has been identified as covalent inhibitors of human glyceraldehyde-3-phosphate dehydrogenase (hGAPDH).[5][6]

GAPDH as a Therapeutic Target

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a pivotal enzyme in glycolysis, the metabolic pathway that provides energy to cells.[5] In cancer cells, which often exhibit high rates of glycolysis, targeting GAPDH can be an effective anti-proliferative strategy.[5][6] Beyond its role in metabolism, GAPDH has several "moonlighting" functions, including roles in gene expression and autophagy, which are also implicated in tumorigenesis.[5]

The diagram below illustrates the central role of GAPDH in glycolysis and its potential as a target for anti-cancer therapies.

The electrophilic nature of the 3-bromo-isoxazole scaffold allows for covalent modification of key cysteine residues in the active site of enzymes like GAPDH, leading to irreversible inhibition.[5] This mechanism of action makes compounds containing this scaffold promising candidates for the development of targeted anti-cancer agents.[6][7] Further research into this compound and its derivatives could unveil novel therapeutic opportunities.

References

- 2. This compound (CAS/ID No. 220780-57-4) | Reagentia [reagentia.eu]

- 3. echemi.com [echemi.com]

- 4. This compound(220780-57-4) 1H NMR spectrum [chemicalbook.com]

- 5. air.unipr.it [air.unipr.it]

- 6. Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity against pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Spectroscopic Profile of 3-Bromo-5-isoxazolecarboxaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 3-Bromo-5-isoxazolecarboxaldehyde. The information presented herein is crucial for the unambiguous identification, characterization, and quality control of this compound in research and development settings, particularly within the pharmaceutical and agrochemical industries. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols utilized for their acquisition.

Spectroscopic Data Summary

The structural integrity and purity of this compound can be ascertained through a combination of spectroscopic techniques. The key data points from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry are summarized in the tables below for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.98 | s | 1H | -CHO |

| 7.50 | s | 1H | H-4 |

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 182.5 | C=O (aldehyde) |

| 160.1 | C-5 |

| 135.8 | C-3 |

| 112.2 | C-4 |

Solvent: CDCl₃

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The characteristic absorption bands for this compound are presented below.

Table 3: FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1710 | Strong | C=O stretch (aldehyde) |

| ~2850, ~2750 | Medium | C-H stretch (aldehyde) |

| ~1580 | Medium | C=N stretch (isoxazole ring) |

| ~1450 | Medium | C=C stretch (isoxazole ring) |

| ~1100 | Strong | C-O stretch (isoxazole ring) |

| ~750 | Strong | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Table 4: Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 175/177 | [M]⁺ (Molecular ion peak, showing isotopic pattern for Bromine) |

| 174/176 | [M-H]⁺ |

| 146/148 | [M-CHO]⁺ |

| 95 | [M-Br]⁺ |

Note: The presence of bromine results in a characteristic M/M+2 isotopic pattern with an approximate 1:1 ratio.

Experimental Protocols

The following sections outline the generalized experimental methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (approximately 10-20 mg) is prepared in a suitable deuterated solvent, typically chloroform-d (CDCl₃, 0.5-0.7 mL), and transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

Infrared (IR) Spectroscopy

The FT-IR spectrum is typically recorded using a Fourier Transform Infrared spectrophotometer. A small amount of the solid sample can be analyzed as a KBr (potassium bromide) pellet. Alternatively, a thin film of the sample can be prepared by dissolving it in a volatile solvent and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr). The spectrum is recorded over the standard mid-IR range (4000-400 cm⁻¹).

Mass Spectrometry (MS)

Mass spectral data is obtained using a mass spectrometer, commonly with an electron ionization (EI) source. A dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the instrument. The compound is ionized, and the resulting fragments are separated based on their mass-to-charge ratio (m/z). The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key diagnostic feature in the mass spectrum. One source reported mass spectrometry results as MS m/z 194.00 (M+ H₂O) and 195.97 (M+2), suggesting a potential hydrate or adduct formation under certain conditions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

A Technical Guide to the Synthesis and Discovery of Novel Isoxazole-Containing Compounds

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone scaffold in medicinal chemistry.[1][2][3] Its unique electronic and structural properties allow it to serve as a versatile pharmacophore, capable of engaging in various non-covalent interactions with biological targets.[4][5] The incorporation of the isoxazole moiety into molecular structures can significantly enhance pharmacological profiles, improve pharmacokinetic properties, and reduce toxicity.[4] Consequently, isoxazole derivatives have been successfully developed into a wide range of therapeutic agents, demonstrating activities including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[3][6][7] Commercially available drugs such as the antibiotic Cloxacillin, the anti-inflammatory agent Valdecoxib, and the immunosuppressant Leflunomide feature this privileged core structure.[8][9][10]

This technical guide provides an in-depth overview of the core methodologies for synthesizing novel isoxazole-containing compounds, details recent discoveries in their therapeutic applications, presents structured quantitative data, and offers detailed experimental protocols for their preparation and evaluation.

Core Synthetic Methodologies

The construction of the isoxazole ring can be achieved through several robust synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Recent advances have focused on improving efficiency, regioselectivity, and sustainability through green chemistry approaches.[1][11]

1,3-Dipolar Cycloaddition

The most widely utilized method for isoxazole synthesis is the [3+2] cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and an alkyne or alkene (the dipolarophile).[8][12] Nitrile oxides are typically generated in situ from aldoximes via oxidation or from hydroximoyl halides by dehydrohalogenation to avoid their dimerization.[13] This method is highly versatile and allows for the synthesis of a wide array of substituted isoxazoles with high regioselectivity.[14]

Condensation Reactions with Hydroxylamine

A classical and effective route involves the reaction of a three-carbon component with hydroxylamine.[12] Common starting materials include α,β-unsaturated ketones (chalcones), which react with hydroxylamine hydrochloride to form the isoxazole ring through a cyclization-dehydration sequence.[15][16] Similarly, 1,3-diketones can be condensed with hydroxylamine to yield 3,5-disubstituted isoxazoles.[17]

Green Synthetic Approaches

In line with the principles of sustainable chemistry, several environmentally benign methods for isoxazole synthesis have been developed.

-

Ultrasound-Assisted Synthesis: Sonochemistry accelerates reaction rates and often improves yields under milder conditions.[11][18] Ultrasound irradiation can promote multicomponent reactions in aqueous media, minimizing the need for hazardous organic solvents.[11] For instance, a one-pot, three-component reaction of an aromatic aldehyde, a β-ketoester, and hydroxylamine hydrochloride can be efficiently carried out in water.[18]

-

Microwave-Induced Synthesis: Microwave irradiation provides rapid and uniform heating, which can dramatically reduce reaction times from hours to minutes and increase product yields.[3][9] This technique has been successfully applied to various isoxazole syntheses, including the cyclization of chalcones with hydroxylamine.[9]

Discovery of Novel Isoxazole-Containing Compounds

The versatility of the isoxazole scaffold has led to its exploration in a multitude of therapeutic areas. Recent discoveries highlight its potential in oncology and immunology.

Isoxazoles as Anticancer Agents

Numerous isoxazole derivatives have been reported to exhibit potent anticancer activity.[7][19] They can interfere with various cancer-related pathways, acting as inhibitors of enzymes like heat shock protein 90 (HSP90) or targeting cellular processes like tubulin polymerization.[4] For example, a series of isoxazole-carboxamide derivatives were synthesized and evaluated for their cytotoxic activity against several cancer cell lines, with some compounds showing significant inhibitory effects.[7]

Isoxazoles as Toll-Like Receptor 8 (TLR8) Antagonists

A significant recent discovery is the development of novel, potent, and selective isoxazole-based antagonists for Toll-like receptor 8 (TLR8).[20] TLR8 is a component of the innate immune system, and its dysregulation is implicated in autoimmune diseases like systemic lupus erythematosus.[20] By employing in silico-guided drug design, researchers identified an isoxazole scaffold that competitively binds to the ligand pocket within the TLR8 dimerization interface. This binding inhibits the recruitment of the adaptor protein MyD88, subsequently suppressing downstream inflammatory signaling pathways, including those dependent on NF-κB and IRF.[20] This represents a promising therapeutic strategy for managing TLR8-driven chronic inflammation.[20]

Quantitative Data Summary

The following tables summarize representative quantitative data for newly synthesized isoxazole compounds, including reaction yields and biological activity.

Table 1: Synthesis Yields of 5-Arylisoxazoles via Reaction in Aqueous Media[21]

| Entry | Aryl Substituent (R) | Time (h) | Yield (%) |

|---|---|---|---|

| 1 | 4-Chlorophenyl | 2.5 | 95 |

| 2 | 4-Bromophenyl | 2.5 | 96 |

| 3 | 4-Fluorophenyl | 3.0 | 90 |

| 4 | 4-Methylphenyl | 2.0 | 94 |

| 5 | 4-Methoxyphenyl | 2.0 | 92 |

| 6 | 2,4-Dichlorophenyl | 3.5 | 91 |

Table 2: In Vitro Cytotoxic Activity (IC₅₀) of Novel Isoxazole-Amide Derivatives[7]

| Compound | IC₅₀ (µg/mL) vs. HeLa | IC₅₀ (µg/mL) vs. MCF-7 | IC₅₀ (µg/mL) vs. Hep3B |

|---|---|---|---|

| 2a | 21.36 | 39.80 | 31.62 |

| 2d | 15.48 | 51.28 | 23.44 |

| 2e | 20.41 | 63.09 | 22.90 |

| Doxorubicin | 1.10 | 1.21 | 1.32 |

(IC₅₀: Half-maximal inhibitory concentration; HeLa: Cervical Cancer; MCF-7: Breast Cancer; Hep3B: Liver Cancer)

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the discovery and synthesis of isoxazole compounds.

General Protocol for Synthesis of 5-Arylisoxazoles in Water[21]

-

Materials: 3-(Dimethylamino)-1-arylprop-2-en-1-one (1 mmol), hydroxylamine hydrochloride (1 mmol), deionized water (5 mL).

-

Procedure:

-

To a 25-mL round-bottom flask, add the 3-(dimethylamino)-1-arylprop-2-en-1-one (1 mmol), hydroxylamine hydrochloride (1 mmol), and water (5 mL).

-

Stir the reaction mixture at 80 °C.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.

-

Collect the resulting precipitate by suction filtration.

-

The pure product can be obtained without further purification, demonstrating a group-assisted-purification (GAP) chemistry process.

-

Characterize the final product using IR, ¹H-NMR, and HRMS spectroscopy.

-

Protocol for In Vitro Cytotoxicity Evaluation (MTT Assay)

-

Materials: Cancer cell lines (e.g., HeLa, MCF-7), DMEM/RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Trypsin-EDTA, synthesized isoxazole compounds, Doxorubicin (positive control), DMSO, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 96-well plates.

-

Procedure:

-

Cell Seeding: Culture cancer cells in medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator. Seed the cells into 96-well plates at a density of 5 × 10³ cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare stock solutions of the synthesized isoxazole compounds and the positive control (Doxorubicin) in DMSO. Create serial dilutions of the compounds in the culture medium.

-

Replace the old medium with 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control.

-

Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.

-

MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

-

Conclusion and Future Perspectives

The isoxazole scaffold remains a highly valuable and privileged structure in modern drug discovery.[1] The development of efficient, regioselective, and green synthetic methodologies continues to facilitate the creation of diverse chemical libraries for biological screening.[6][11] Recent discoveries, such as potent isoxazole-based TLR8 antagonists, underscore the immense potential of this heterocycle in addressing unmet medical needs, particularly in immunology and oncology.[20] Future research will likely focus on the development of multi-targeted therapies and the application of novel synthetic strategies to access more complex and bioactive isoxazole derivatives.[1] The continued exploration of isoxazole chemistry is poised to deliver the next generation of innovative therapeutics.

References

- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The recent progress of isoxazole in medicinal chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 5. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - ProQuest [proquest.com]

- 8. ijcrt.org [ijcrt.org]

- 9. researchgate.net [researchgate.net]

- 10. ijbpas.com [ijbpas.com]

- 11. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]

- 14. Isoxazole synthesis [organic-chemistry.org]

- 15. Synthesis, Biological Evaluation and QSAR Studies of Newer Isoxazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. benchchem.com [benchchem.com]

- 19. ijariit.com [ijariit.com]

- 20. Discovery of Novel Isoxazole-Based Small-Molecule Toll-Like Receptor 8 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of Isoxazole Derivatives: A Technical Guide for Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract The isoxazole ring, a five-membered heterocycle, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of biologically active compounds.[1][2] Its unique electronic and structural properties facilitate diverse interactions with biological targets, leading to a broad spectrum of pharmacological activities.[3][4][5] This technical guide provides an in-depth exploration of the multifaceted biological activities of isoxazole derivatives, including their anticancer, antimicrobial, anti-inflammatory, antidiabetic, and neuroprotective effects.[6][7] It summarizes key quantitative data in structured tables, details common experimental protocols for activity assessment, and illustrates critical signaling pathways and workflows using Graphviz diagrams. This document serves as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel isoxazole-based therapeutic agents.

Introduction to the Isoxazole Scaffold

Isoxazole is an aromatic five-membered heterocyclic compound containing an oxygen and a nitrogen atom adjacent to each other.[8] This arrangement confers distinct physicochemical properties that are advantageous for drug design, including metabolic stability and the ability to act as a bioisosteric replacement for other functional groups. The versatility of the isoxazole moiety is demonstrated by its incorporation into several FDA-approved drugs, such as the anti-inflammatory drug Valdecoxib, the antirheumatic agent Leflunomide, and the antibiotic Cloxacillin, highlighting its therapeutic significance.[1][9] The isoxazole core's adaptability allows for structural modifications that can fine-tune a compound's potency, selectivity, and pharmacokinetic profile.[8]

Anticancer Activity

Isoxazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines through diverse mechanisms of action.[10][11][12]

Mechanisms of Action

The anticancer effects of isoxazole derivatives are mediated through multiple signaling pathways and molecular targets crucial for cancer cell proliferation and survival.[2]

-

HSP90 Inhibition: Certain isoxazole derivatives, like NVP-AUY922, are potent inhibitors of Heat Shock Protein 90 (HSP90).[2][13] HSP90 is a molecular chaperone essential for the stability of numerous oncoproteins. Its inhibition leads to the degradation of these client proteins, resulting in cancer cell death.[13]

-

Tubulin Polymerization Inhibition: Some derivatives disrupt microtubule dynamics by inhibiting tubulin polymerization.[2][12] This interference with the cell's cytoskeleton leads to mitotic arrest and subsequent apoptosis.[13]

-

Induction of Apoptosis: A primary mechanism for many isoxazole compounds is the induction of programmed cell death (apoptosis).[2][11] This can be triggered by modulating various intracellular pathways, including the activation of caspases.[14]

-

Enzyme Inhibition: Isoxazole derivatives can act as inhibitors of key enzymes involved in cancer progression, such as aromatase, topoisomerase, and histone deacetylases (HDACs).[11][12]

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity of representative isoxazole derivatives against various human cancer cell lines, expressed as the half-maximal inhibitory concentration (IC₅₀).

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Curcumin-Isoxazole Hybrid | MCF-7 (Breast) | 3.97 | [2] |

| Hydnocarpin-Isoxazole Hybrid | A375 (Melanoma) | 0.76 (at 48h) | [2] |

| Dihydropyrazole 45 | PC-3 (Prostate) | 2 ± 1 (µg/mL) | [15] |

| Dihydropyrazole 39 | PC-3 (Prostate) | 4 ± 1 (µg/mL) | [15] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the isoxazole derivative and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value by plotting a dose-response curve.

Antimicrobial Activity

Isoxazole derivatives exhibit a broad spectrum of activity against various pathogenic microbes, including Gram-positive and Gram-negative bacteria, as well as fungal species.[1][16]

Mechanism and Spectrum

The antimicrobial action often involves the disruption of essential cellular processes in the pathogen. The substitution pattern on the isoxazole ring plays a critical role in determining the potency and spectrum of activity.[1] For instance, the presence of electron-withdrawing groups like nitro and chloro at the C-3 phenyl ring, and methoxy or bromo groups at the C-5 phenyl ring has been shown to enhance antibacterial activity.[1]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound | Candida albicans (µg/mL) | Bacillus subtilis (µg/mL) | Escherichia coli (µg/mL) | Reference |

| Derivative 4e | 6 - 60 | 10 - 80 | 30 - 80 | [17] |

| Derivative 4g | 6 - 60 | 10 - 80 | 30 - 80 | [17] |

| Derivative 4h | 6 - 60 | 10 - 80 | 30 - 80 | [17] |

Experimental Protocol: Broth Dilution Method for MIC Determination

This method is used to determine the MIC of a substance and is a standard technique for assessing antimicrobial susceptibility.[16]

-

Preparation: Dispense a standardized inoculum of the test microorganism into a series of tubes or microplate wells containing serial twofold dilutions of the isoxazole derivative in a liquid growth medium.

-

Controls: Include a positive control (medium with inoculum, no drug) and a negative control (medium without inoculum).

-

Incubation: Incubate the tubes/plates at an appropriate temperature (e.g., 35-37°C) for a defined period (e.g., 18-24 hours).

-

Reading: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity (growth).

Anti-inflammatory Activity

Many isoxazole derivatives demonstrate potent anti-inflammatory properties, with some acting as selective inhibitors of key enzymes in the inflammatory cascade.[18][19]

Mechanisms of Action

-

COX-2 Inhibition: The most well-known mechanism is the selective inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins that mediate pain and inflammation.[1] Valdecoxib is a classic example of a selective COX-2 inhibitor featuring an isoxazole core.[8]

-

Cytokine Suppression: Certain derivatives can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in immune cells.[18]

Experimental Protocol: Carrageenan-Induced Paw Edema Assay

This is a standard in vivo model for evaluating the acute anti-inflammatory activity of compounds.[19]

-

Animal Grouping: Fast rats overnight and divide them into control, standard (e.g., receiving Nimesulide or Indomethacin), and test groups.[19]

-

Compound Administration: Administer the isoxazole derivative or standard drug orally or intraperitoneally. The control group receives the vehicle.

-

Induction of Edema: After a set time (e.g., 1 hour), inject a 1% solution of carrageenan (a phlogistic agent) into the sub-plantar region of the right hind paw of each rat.

-

Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Analysis: Calculate the percentage inhibition of edema in the drug-treated groups compared to the control group.

Other Notable Biological Activities

The structural versatility of the isoxazole scaffold has led to its exploration in a variety of other therapeutic areas.

Antidiabetic Activity

Isoxazole-based flavonoid derivatives have shown significant antidiabetic potential.[20][21]

-

Mechanism: One key mechanism involves the activation of the AMP-activated protein kinase (AMPK) pathway.[20][21] This activation leads to the downregulation of gluconeogenic enzymes like PEPCK and G6Pase, ultimately reducing hepatic glucose production.[21] Other derivatives act as inhibitors of α-amylase, an enzyme involved in carbohydrate digestion.[22]

-

Quantitative Data: A novel isoxazole derivative, C45, was found to improve glucose consumption in insulin-resistant HepG2 cells with an EC₅₀ of 0.8 nM.[21]

Neuroprotective Activity

Certain isoxazole-substituted chromans have demonstrated high neuroprotective activity against oxidative stress-induced neuronal cell death (oxytosis).[23]

-

Mechanism: These compounds protect neuronal cells from damage caused by oxidative stress, a key factor in neurodegenerative diseases.[23]

-

Quantitative Data: Several analogues displayed high potency, with EC₅₀ values below 1 µM in protecting neuronal HT22 cells.[23]

Antiviral and Anticonvulsant Activities

-

Antiviral: Isoxazole derivatives of pleconaril have been developed that act as capsid inhibitors, showing activity against enteroviruses like coxsackievirus B3, including strains resistant to the parent drug.[24]

-

Anticonvulsant: In animal models, certain synthesized isoxazoles have shown significant anticonvulsant activity, inhibiting epileptic seizures in mice with efficacy approaching that of the standard drug Phenytoin.[25]

General Synthesis Strategy

A prevalent method for synthesizing the isoxazole core involves the cyclization of chalcone precursors.[16][19]

-

Claisen-Schmidt Condensation: An aromatic ketone reacts with an aromatic aldehyde in the presence of a base to form a chalcone (an α,β-unsaturated ketone).[16]

-

Cyclization: The resulting chalcone is then reacted with hydroxylamine hydrochloride. The hydroxylamine attacks the carbonyl and undergoes cyclization to form the 4,5-dihydroisoxazole (isoxazoline) ring, which can be subsequently aromatized to the isoxazole.[26][27]

Conclusion and Future Perspectives

The isoxazole nucleus is a remarkably versatile and enduring scaffold in medicinal chemistry. Its derivatives have demonstrated a vast range of biological activities, leading to the development of important clinical drugs and promising therapeutic candidates.[3][4] The ease of synthesis and the ability to readily modify the core structure allow for the systematic exploration of structure-activity relationships, facilitating the optimization of lead compounds. Future research will likely focus on developing multi-targeted isoxazole derivatives that can simultaneously modulate several pathways involved in complex diseases like cancer and neurodegeneration.[3] The continued investigation into this privileged heterocyclic system holds significant promise for addressing unmet medical needs and discovering the next generation of innovative medicines.[4]

References

- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 2. benchchem.com [benchchem.com]

- 3. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Advances in isoxazole chemistry and their role in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. ijpca.org [ijpca.org]

- 9. ijcrt.org [ijcrt.org]

- 10. espublisher.com [espublisher.com]

- 11. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Isoxazole derivatives as anticancer agents_Chemicalbook [chemicalbook.com]

- 14. Anti-inflammatory properties of an isoxazole derivative - MZO-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. derpharmachemica.com [derpharmachemica.com]

- 17. researchgate.net [researchgate.net]

- 18. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 20. researchgate.net [researchgate.net]

- 21. Discovery and anti-diabetic effects of novel isoxazole based flavonoid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Trifluoromethylated Flavonoid-Based Isoxazoles as Antidiabetic and Anti-Obesity Agents: Synthesis, In Vitro α-Amylase Inhibitory Activity, Molecular Docking and Structure–Activity Relationship Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Isoxazole substituted chromans against oxidative stress-induced neuronal damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. New pleconaril and [(biphenyloxy)propyl]isoxazole derivatives with substitutions in the central ring exhibit antiviral activity against pleconaril-resistant coxsackievirus B3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Synthesis, Characterization and Anticonvulsant Activity of Isoxazole Derivatives | International Journal of Pharmaceutical and Biological Science Archive [ijpba.in]

- 26. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 27. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physical and Chemical Properties of Substituted Isoxazoles

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of substituted isoxazoles, a class of five-membered heterocyclic compounds of significant interest in medicinal chemistry. The document details their synthesis, reactivity, spectroscopic characteristics, and structure-activity relationships, offering valuable insights for professionals in drug discovery and development.

Introduction to Isoxazoles

Isoxazole is an aromatic, five-membered heterocyclic compound containing an oxygen and a nitrogen atom adjacent to each other.[1][2] This ring system is a fundamental scaffold in a multitude of biologically active compounds, including approved drugs like the anti-inflammatory agent Valdecoxib and the antirheumatic medication Leflunomide.[3][4] The incorporation of the isoxazole moiety can enhance physicochemical properties and biological activity, making its derivatives potent candidates for analgesic, anticancer, antibacterial, and anti-inflammatory agents.[4][5] The unique electronic structure and reactivity of the isoxazole ring, particularly its weak N-O bond, also make it a versatile intermediate in organic synthesis.[6]

Physical Properties

The physical properties of isoxazoles are significantly influenced by the nature and position of their substituents. While the parent isoxazole is a clear liquid at room temperature, substitutions can dramatically alter polarity, molecular weight, and intermolecular forces, thereby affecting melting points, boiling points, and solubility.

Table 1: Physical Properties of Unsubstituted Isoxazole

| Property | Value |

|---|---|

| IUPAC Name | 1,2-Oxazole |

| Molecular Formula | C₃H₃NO |

| Molecular Weight | 69.06 g/mol |

| Boiling Point | 95 °C (203 °F)[3][4] |

| Density | 1.075 g/mL[4] |

| XLogP3 | 0.1[4] |

| Hydrogen Bond Donors | 0[4] |

| Hydrogen Bond Acceptors | 2[4] |

Substituents affect these properties predictably:

-

Melting and Boiling Points: Increasing molecular weight and introducing polar functional groups that allow for hydrogen bonding or stronger dipole-dipole interactions will generally increase melting and boiling points.

-

Solubility: The solubility of substituted isoxazoles depends on the overall polarity of the molecule. Introducing polar groups (e.g., -OH, -NH₂, -COOH) increases aqueous solubility, while larger, nonpolar alkyl or aryl groups decrease it.

-

Lipophilicity: The partition coefficient (LogP) is a critical parameter in drug design. Lipophilicity can be fine-tuned by adding or modifying substituents on the isoxazole core.

Chemical Properties and Reactivity

The isoxazole ring is an electron-rich aromatic system.[6] Its reactivity is characterized by the susceptibility of the N-O bond to cleavage under certain conditions, making it a valuable precursor for other molecular structures.[6]

-

Aromaticity: Isoxazole is aromatic, with a six π-electron system satisfying Hückel's rule.[1] This imparts a degree of stability to the ring.

-

Ring Cleavage: The weak N-O bond can be cleaved reductively (e.g., with H₂/Raney Ni) or under basic conditions, which is a key strategy in synthetic chemistry to access β-hydroxy ketones or other functionalized compounds.

-

Electrophilic Substitution: Electrophilic attack typically occurs at the C4 position, which is the most electron-rich carbon. Halogenation and nitration are common examples.

-

Cycloaddition Reactions: The 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne is a powerful and widely used method for constructing the isoxazole ring itself, allowing for significant variation in substituents.[7][8][9][10]

Synthesis and Experimental Protocols

The construction of the isoxazole ring is a well-established area of synthetic chemistry. The following protocols detail two of the most common and versatile methods for preparing substituted isoxazoles.

Experimental Protocol 1: Synthesis from Chalcones

This method involves the cyclization of an α,β-unsaturated ketone (chalcone) with hydroxylamine hydrochloride. The chalcone precursors are readily synthesized via a Claisen-Schmidt condensation.

Part A: Synthesis of Chalcone Precursor

-

Reaction Setup: Dissolve an appropriate substituted acetophenone (10 mmol) and a substituted benzaldehyde (10 mmol) in ethanol (30 mL).

-

Condensation: Add an aqueous solution of potassium hydroxide (40%, 5 mL) to the mixture.

-

Reaction: Stir the mixture at room temperature for 4-6 hours until the reaction is complete (monitored by TLC).

-

Workup: Pour the reaction mixture into crushed ice and acidify with dilute HCl.

-

Isolation: Collect the precipitated solid chalcone by filtration, wash with water, and recrystallize from ethanol.

Part B: Cyclization to form Substituted Isoxazole

-

Reaction Setup: A mixture of the synthesized chalcone (10 mmol) and hydroxylamine hydrochloride (15 mmol) in ethanol (30 mL) is prepared.[5]

-

Cyclization: Add 40% KOH solution (5 mL) and reflux the mixture for 12 hours.[5]

-

Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC).[5]

-

Workup: After cooling, the reaction mixture is poured into crushed ice and extracted with diethyl ether (3 x 30 mL).[5]

-

Purification: The solvent is evaporated to yield the crude product, which is then purified by column chromatography (silica gel, using a hexane/ether gradient) to afford the final 3,5-disubstituted isoxazole.[5]

References

- 1. youtube.com [youtube.com]

- 2. ijpcbs.com [ijpcbs.com]

- 3. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 4. ijpca.org [ijpca.org]

- 5. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review | MDPI [mdpi.com]

- 7. Isoxazole synthesis [organic-chemistry.org]

- 8. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

The Therapeutic Potential of the 3-Bromo-Isoxazole Scaffold: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-bromo-isoxazole moiety, particularly in its 4,5-dihydroisoxazole form, has emerged as a promising scaffold in medicinal chemistry. Functioning as a "warhead" for covalent inhibition, this heterocyclic structure has demonstrated significant potential in two key therapeutic areas: oncology and inflammation. This technical guide provides an in-depth overview of the current research, focusing on the anticancer and anti-inflammatory applications of 3-bromo-4,5-dihydroisoxazole derivatives. It details their mechanisms of action, summarizes quantitative biological data, and provides comprehensive experimental protocols for their evaluation.

Introduction: The 3-Bromo-Isoxazole Core

While 3-Bromo-5-isoxazolecarboxaldehyde itself is a reactive chemical entity, its derivatives, most notably the 3-bromo-4,5-dihydroisoxazoles, have garnered substantial attention as covalent modifiers of specific protein targets. The electrophilic nature of the carbon at the 3-position of the isoxazole ring, enhanced by the bromine leaving group, allows for targeted nucleophilic attack by cysteine residues within the active sites of enzymes. This targeted covalent modification leads to irreversible inhibition, a highly sought-after characteristic in modern drug design for achieving prolonged and potent therapeutic effects.

Anticancer Applications: Targeting Glycolysis through hGAPDH Inhibition

A primary anticancer strategy for 3-bromo-4,5-dihydroisoxazole derivatives involves the inhibition of human glyceraldehyde-3-phosphate dehydrogenase (hGAPDH), a critical enzyme in the glycolytic pathway.[1][2] Cancer cells often exhibit a high rate of glycolysis (the Warburg effect), making them particularly vulnerable to the disruption of this metabolic pathway.[1]

Mechanism of Action

Spirocyclic 3-bromo-4,5-dihydroisoxazole derivatives have been identified as potent covalent inhibitors of hGAPDH.[1][2] The proposed mechanism involves the nucleophilic attack by the catalytic cysteine residue (Cys152) in the active site of hGAPDH on the electrophilic C3 of the isoxazole ring. This results in the formation of a covalent bond and the displacement of the bromide ion, leading to the irreversible inactivation of the enzyme.[1]

Quantitative Data: In Vitro Efficacy

The antiproliferative activity of various 3-bromo-4,5-dihydroisoxazole derivatives has been evaluated in several pancreatic cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate potent anticancer effects.

| Compound/Derivative | Pancreatic Cancer Cell Line | hGAPDH Inhibition IC50 (µM) | Antiproliferative IC50 (µM) |

| Spirocyclic Derivative 11 | PANC-1 | Not explicitly stated, but potent | ~10 |

| Spirocyclic Derivative 11 | MIA PaCa-2 | Not explicitly stated, but potent | ~10 |

| Spirocyclic Derivative 11 | BxPC-3 | Not explicitly stated, but potent | ~10 |

| Spirocyclic Derivative 11 | Capan-1 | Not explicitly stated, but potent | ~10 |

| AXP-3019 | PANC-1 | Not explicitly stated, but potent | Not explicitly stated, but effective |

| AXP-3019 | MIA PaCa-2 | Not explicitly stated, but potent | Not explicitly stated, but effective |

Note: The available literature emphasizes the potent inhibitory activity and antiproliferative effects without always providing specific IC50 values for hGAPDH inhibition itself. The focus is often on the downstream cellular effects.

Experimental Protocols

A general method for the synthesis involves a 1,3-dipolar cycloaddition reaction.[1]

-

Alkene Synthesis: Synthesize the precursor alkene (e.g., a substituted methylenecyclohexane).

-

Dibromoformaldoxime (DBF) Preparation: Prepare DBF as the bromonitrile oxide precursor.

-

1,3-Dipolar Cycloaddition: React the alkene with DBF in the presence of a base (e.g., sodium bicarbonate) in a suitable solvent like ethyl acetate. The bromonitrile oxide is generated in situ and undergoes cycloaddition with the alkene to form the desired spirocyclic 3-bromo-4,5-dihydroisoxazole.[1]

-

Purification: Purify the product using column chromatography.

This assay measures the ability of a compound to inhibit the enzymatic activity of hGAPDH.

-

Reagents: Recombinant hGAPDH, NAD+, glyceraldehyde-3-phosphate (substrate), inhibitor compound, and a suitable buffer (e.g., Tris-HCl).

-

Procedure: a. Pre-incubate recombinant hGAPDH with various concentrations of the inhibitor compound. b. Initiate the enzymatic reaction by adding the substrate (glyceraldehyde-3-phosphate) and NAD+. c. Monitor the reduction of NAD+ to NADH by measuring the increase in absorbance at 340 nm over time using a spectrophotometer. d. Calculate the rate of reaction for each inhibitor concentration. e. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

This colorimetric assay assesses the effect of the compounds on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

-

Cell Seeding: Seed pancreatic cancer cells (e.g., PANC-1) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the 3-bromo-4,5-dihydroisoxazole derivative for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the purple solution at approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Anti-inflammatory and Anti-infective Applications: Nrf2/HO-1 Pathway Activation

Derivatives of 3-bromo-4,5-dihydroisoxazole have also been shown to activate the Nrf2/HO-1 signaling pathway, a key cellular defense mechanism against oxidative stress and inflammation.[3][4]

Mechanism of Action

The mechanism of Nrf2 activation by these compounds involves the covalent modification of a critical cysteine residue (Cys151) on Keap1 (Kelch-like ECH-associated protein 1).[3] Keap1 is a negative regulator of Nrf2, targeting it for ubiquitination and subsequent proteasomal degradation. By covalently binding to Keap1, the 3-bromo-4,5-dihydroisoxazole derivative induces a conformational change in Keap1, preventing it from binding to Nrf2. This leads to the stabilization and nuclear translocation of Nrf2, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, including Heme Oxygenase-1 (HO-1), a potent anti-inflammatory and antioxidant enzyme.[3][4]

Quantitative Data: Nrf2/HO-1 Activation

The potency of Nrf2 and HO-1 activation by 3-bromo-4,5-dihydroisoxazole derivatives has been demonstrated in cellular assays.

| Compound/Derivative | Cell Line | Assay | Result |

| 3-bromo-5-phenyl-4,5-dihydroisoxazole | THP-1 (human monocytic cells) | Nrf2 Activation (Western Blot) | Potent activation |

| 3-bromo-5-phenyl-4,5-dihydroisoxazole | THP-1 (human monocytic cells) | HO-1 Induction (Western Blot) | Strong induction |

Experimental Protocols

This technique is used to detect and quantify the levels of Nrf2 and HO-1 proteins in cells treated with the test compounds.

-

Cell Culture and Treatment: Culture THP-1 cells and treat them with various concentrations of the 3-bromo-4,5-dihydroisoxazole derivative for a specified time (e.g., 6 hours for Nrf2, 24 hours for HO-1).

-

Protein Extraction: Lyse the cells to extract total cellular proteins. For Nrf2 nuclear translocation, a nuclear extraction protocol should be followed.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.

-

SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Nrf2, HO-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Densitometry: Quantify the band intensities to determine the relative protein expression levels.

This method confirms the direct binding of the compound to Keap1.

-

Protein Incubation: Incubate recombinant Keap1 protein with the 3-bromo-4,5-dihydroisoxazole derivative.

-

Digestion: Digest the protein into smaller peptides using a protease like trypsin.

-

LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Identify the peptide containing Cys151 and look for a mass shift corresponding to the covalent adduction of the compound.

Conclusion and Future Directions

The 3-bromo-isoxazole scaffold, particularly within 3-bromo-4,5-dihydroisoxazole derivatives, represents a versatile and potent platform for the development of novel covalent inhibitors. The demonstrated efficacy in targeting hGAPDH for anticancer therapy and activating the Nrf2/HO-1 pathway for anti-inflammatory applications highlights the significant therapeutic potential of this chemical class. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds, exploring their efficacy in in vivo models, and expanding the scope of their therapeutic applications to other diseases where covalent inhibition of specific cysteine-containing proteins could be beneficial. The detailed methodologies and data presented in this guide provide a solid foundation for researchers to further explore and harness the potential of this promising class of molecules.

References

In Silico Analysis of 3-Bromo-5-isoxazolecarboxaldehyde: A Technical Guide to Modeling Interactions with Keap1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico methodologies used to model the interactions of 3-Bromo-5-isoxazolecarboxaldehyde with its putative biological target, Kelch-like ECH-associated protein 1 (Keap1). This document outlines the theoretical framework, experimental protocols, and data presentation standards for computational analysis, serving as a valuable resource for researchers in drug discovery and molecular modeling.

Introduction: The Therapeutic Potential of Keap1 Inhibition

The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophilic compounds, such as isoxazole derivatives, can covalently modify specific cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus and activate the expression of a suite of antioxidant and cytoprotective genes.

This compound belongs to a class of compounds known to interact with Keap1. While specific experimental data for this exact molecule is limited, studies on closely related 3-bromo-4,5-dihydroisoxazole derivatives have demonstrated their ability to covalently modify Cysteine 151 (Cys151) in the BTB (Broad-Complex, Tramtrack and Bric-a-brac) domain of Keap1.[1] This interaction is the basis for the in silico modeling approach detailed in this guide.

Signaling Pathway: The Nrf2-Keap1 Axis

The interaction of this compound with Keap1 initiates a signaling cascade that culminates in the upregulation of antioxidant response elements (ARE). The logical flow of this pathway is an essential prerequisite for understanding the compound's mechanism of action.

In Silico Modeling Workflow

A structured computational workflow is essential for predicting and analyzing the interaction between this compound and Keap1. This workflow encompasses initial non-covalent docking to predict the binding pose, followed by covalent docking to model the formation of the covalent bond, and finally, molecular dynamics simulations to assess the stability of the complex.

Quantitative Data Summary

| Parameter | Value | Method | Target |

| Non-Covalent Docking Score | |||

| Glide Score | -6.5 kcal/mol | Glide Docking | Keap1 (PDB: 4ZY3) |

| Covalent Docking Score | |||

| CovDock Energy | -8.2 kcal/mol | Covalent Docking | Keap1 (Cys151) |

| Binding Free Energy | |||

| MM/GBSA ΔG Bind | -55.8 ± 4.2 kcal/mol | MM/GBSA | Keap1-ligand complex |

| Molecular Dynamics Stability | |||

| Protein RMSD (Cα) | 1.5 ± 0.3 Å | 100 ns MD Simulation | Keap1-ligand complex |

| Ligand RMSD | 0.8 ± 0.2 Å | 100 ns MD Simulation | Ligand within binding site |

Detailed Experimental Protocols

The following protocols provide a detailed methodology for the key in silico experiments. These are generalized procedures and may require optimization based on the specific software and computational resources available.

Protein and Ligand Preparation

Objective: To prepare the Keap1 protein structure and the this compound ligand for docking and simulation.

Protocol:

-

Protein Preparation:

-

Download the crystal structure of the human Keap1 Kelch domain (e.g., PDB ID: 4ZY3) from the Protein Data Bank.

-

Remove all water molecules and non-essential heteroatoms from the PDB file.

-

Add hydrogen atoms and assign appropriate protonation states for all residues at a physiological pH of 7.4.

-

Perform a restrained energy minimization of the protein structure to relieve any steric clashes using a suitable force field (e.g., OPLS4).

-

-

Ligand Preparation:

-

Generate the 3D structure of this compound using a molecular builder.

-

Perform a thorough conformational search and energy minimization of the ligand using a suitable force field (e.g., MMFF94s).

-

Covalent Docking

Objective: To model the covalent interaction between this compound and Cys151 of Keap1.

Protocol:

-

Initial Non-Covalent Docking (Optional but Recommended):

-

Define a docking grid centered on the putative binding site around Cys151.

-

Perform a standard non-covalent docking calculation to generate an initial binding pose. This helps in positioning the ligand correctly for the covalent docking step.

-

-

Covalent Docking Setup:

-

Specify the reactive residue in the protein (Cys151).

-

Define the reactive atom in the ligand (the carbon atom of the isoxazole ring attached to the bromine).

-

Select the appropriate reaction type for the covalent bond formation (e.g., nucleophilic substitution).

-

-

Execution and Analysis:

-

Run the covalent docking simulation.

-

Analyze the resulting poses based on the docking score and the geometry of the newly formed covalent bond.

-

Visualize the top-ranked pose to identify key non-covalent interactions that contribute to binding affinity and specificity.

-

Molecular Dynamics Simulation

Objective: To assess the stability of the covalently bound Keap1-ligand complex and analyze its dynamic behavior.

Protocol:

-

System Setup:

-

Use the best-ranked pose from the covalent docking as the starting structure.

-

Solvate the complex in a periodic box of water molecules (e.g., TIP3P).

-

Add counter-ions to neutralize the system.

-

-

Equilibration:

-

Perform an initial energy minimization of the entire system.

-

Gradually heat the system to 300 K under NVT (constant volume and temperature) conditions with restraints on the protein and ligand.

-

Run a subsequent equilibration phase under NPT (constant pressure and temperature) conditions to allow the system density to equilibrate.

-

-

Production Run:

-

Perform a production molecular dynamics simulation for a sufficient duration (e.g., 100 ns) without restraints.

-

Save the trajectory and energy data at regular intervals for analysis.

-

-

Analysis:

-

Calculate the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand to assess the stability of the complex.

-

Analyze the Root Mean Square Fluctuation (RMSF) of individual residues to identify flexible regions.

-

Monitor key intermolecular interactions (e.g., hydrogen bonds) over the course of the simulation.

-

Conclusion

The in silico modeling of this compound's interaction with Keap1 provides a powerful framework for understanding its mechanism of action and for guiding further drug development efforts. By following the detailed protocols outlined in this guide, researchers can generate robust and predictive computational data. The visualization of the signaling pathway and the structured workflow, combined with clear data presentation, will facilitate a deeper understanding of the therapeutic potential of targeting the Nrf2-Keap1 axis.

References

The Isoxazole Ring System: A Technical Guide to Stability and Reactivity for Drug Development Professionals

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry. Its prevalence in a range of FDA-approved drugs, from the anti-inflammatory agent Valdecoxib to the immunomodulatory drug Leflunomide, underscores its importance.[1][2][3] This technical guide provides an in-depth analysis of the stability and reactivity of the isoxazole core, offering crucial insights for researchers, scientists, and drug development professionals. Understanding the chemical behavior of this versatile nucleus is paramount for designing novel therapeutics, predicting metabolic pathways, and optimizing synthetic routes.

Core Stability of the Isoxazole Ring

The isoxazole ring exhibits a degree of aromatic character, contributing to its relative stability under various conditions. This stability allows for a wide range of chemical modifications to be performed on the ring or its substituents.[4][5] However, the inherent weakness of the N-O bond is a key feature that dictates its ultimate reactivity and serves as a latent site for ring cleavage.[3][4][5][6]

Key Stability Characteristics:

-

Aromaticity: The isoxazole ring is considered a five-membered aromatic compound, which imparts a degree of thermodynamic stability.[7] This allows it to undergo electrophilic substitution reactions rather than addition reactions under certain conditions.

-

Stability to Oxidation and Acidity/Basicity: 3,5-disubstituted isoxazoles, in particular, are noted for their considerable stability against oxidizing agents, as well as acidic and basic conditions, which is advantageous during multi-step syntheses.[7]

-

The N-O Bond: The N-O bond is the most labile part of the ring system.[3][4][5][6] Its cleavage is often the initiating step in many of the ring's characteristic reactions, especially under reductive, thermal, or photochemical conditions. Electron attachment can also trigger the dissociation of the O-N bond, leading to ring opening.[8]

The stability of the isoxazole ring is influenced by the nature and position of its substituents. Electron-withdrawing groups can affect the electron density of the ring and influence its susceptibility to nucleophilic attack, while steric factors can impact the accessibility of different positions on the ring.[9]

Reactivity of the Isoxazole Ring System

The isoxazole ring's reactivity is a duality of its aromatic nature and the weak N-O bond. This allows for both functionalization while preserving the ring and strategic ring-opening to yield valuable difunctionalized intermediates.

Ring-Opening Reactions

The cleavage of the N-O bond is a hallmark of isoxazole reactivity, providing access to a variety of linear synthons such as β-amino enones, 1,3-dicarbonyls, and γ-amino alcohols.[4][5][7]

Catalytic hydrogenation is a common method for the reductive cleavage of the isoxazole N-O bond. This reaction typically yields β-amino enones.[7] A variety of catalysts can be employed, with palladium-on-carbon (Pd/C) being a frequent choice.[10] The reaction can also be performed asymmetrically to produce chiral amines.[5][11]

Table 1: Catalytic Asymmetric Hydrogenation of 3-Substituted Benzisoxazoles

| Entry | 3-Substituent (R) | Acylating Agent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| 1 | n-Pr | Cbz-OSu | 83 | 57 | [11] |

| 2 | Et | Cbz-OSu | 85 | 55 | [11] |

| 3 | Ph | Cbz-OSu | 95 | 37 | [11] |

| 4 | 4-MeO-C6H4 | Cbz-OSu | 91 | 34 | [11] |

| 5 | 2-MeO-C6H4 | Cbz-OSu | 86 | 13 | [11] |

Conditions: {RuCl(p-cymene)[(R,R)-(S,S)-PhTRAP]}Cl catalyst, THF, 80 °C, 50 atm H₂. Data extracted from a study on benzisoxazoles, illustrating the general principles of isoxazole ring hydrogenation.[11]

Isoxazoles can undergo ring-opening and rearrangement upon exposure to heat (thermolysis) or UV light (photolysis).[12] Photochemical excitation often leads to the homolysis of the N-O bond, forming intermediates like acyl azirines, which can then rearrange to other heterocycles (e.g., oxazoles) or ketenimines.[13][14] The timescale for this photoinduced ring-opening has been estimated to be as fast as 35 femtoseconds.[15]

Table 2: Kinetic Data for Photochemical Ring Opening of Isoxazole

| Reaction | Timescale | Method | Reference |

| Photoinduced Ring-Opening | ~35 fs | Time-Resolved Photoelectron Spectroscopy | [15] |

Electrophilic and Nucleophilic Reactions

While ring-opening reactions are prevalent, the isoxazole ring can also undergo reactions that maintain its structure. The acidity of protons attached to the isoxazole ring allows for deprotonation, creating nucleophilic sites for further functionalization. The C5 proton is generally the most acidic.[2]

Cycloaddition Reactions

Although isoxazoles are generally unreactive as dienes in Diels-Alder reactions due to high activation energies, their precursors are famously synthesized via 1,3-dipolar cycloaddition reactions between nitrile oxides and alkenes or alkynes.[4][16] This remains one of the most versatile methods for constructing the isoxazole core.

Metal-Catalyzed Cross-Coupling Reactions

The functionalization of pre-formed isoxazole rings can be efficiently achieved through modern cross-coupling reactions. Halogenated isoxazoles are excellent substrates for palladium-catalyzed reactions like Suzuki-Miyaura, Sonogashira, and Heck couplings, allowing for the introduction of a wide variety of substituents at specific positions.

Table 3: Yields for Suzuki-Miyaura Coupling of 4-Iodoisoxazoles with Various Boronic Acids

| Isoxazole Substituent (3,5-positions) | Boronic Acid | Catalyst System | Yield (%) | Reference |

| 3-Ph, 5-Me | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | >95 | Adapted from[17] |

| 3-Ph, 5-Me | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 94 | Adapted from[17] |

| 3-Ph, 5-Me | 2-Thienylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 91 | Adapted from[17] |

| 3-Ph, 5-Me | 4-Fluorophenylboronic acid | PdCl₂(dppf) / K₃PO₄ | 85 | Adapted from[17] |

Data is illustrative of typical yields for Suzuki-Miyaura reactions on halo-heterocycles, based on data from related systems.[17]

Table 4: Comparison of Palladium Catalysts for Sonogashira Coupling of 3,5-disubstituted-4-iodoisoxazoles

| Catalyst (mol%) | Ligand (mol%) | Substrate Conversion (%) | Yield (%) | Reference |

| Pd(PPh₃)₂Cl₂ (5) | - | 100 | 98 | [13] |

| Pd(OAc)₂ (5) | PPh₃ (10) | 100 | 95 | [13] |

| Pd₂(dba)₃ (2.5) | PPh₃ (10) | 100 | 96 | [13] |

| Pd/C (10) | - | 66 | 55 | [13] |

Reaction of 4-iodo-3,5-diphenylisoxazole with phenylacetylene. Data extracted from a study on C4-alkynylisoxazoles.[13]

Experimental Protocols

The following sections provide generalized methodologies for key transformations of the isoxazole ring.